8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Description
The compound “8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. It has a spirocyclic structure, which means it contains two rings that share a single atom . The molecular formula of a similar compound is C25H27Cl2N3O4, with an average mass of 504.406 Da .
Synthesis Analysis
The synthesis of similar spiro compounds involves multiple steps and various reagents. For instance, the synthesis of spirotetramat, a compound with a similar spiro structure, involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to its spirocyclic nature. The structure includes a spiro[4.5]decane core, which is a system of two rings (one four-membered and one five-membered) sharing a single atom .Chemical Reactions Analysis
The chemical reactions involving spiro compounds like “this compound” can be complex. For example, the synthesis of an 8-oxa-2-azaspiro[4.5]decane compound involved reactions based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Safety and Hazards
Future Directions
Research on spiro compounds like “8-(3,4-dichlorobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is ongoing, with a focus on their potential biological activity. For instance, 1,3,8-Triazaspiro[4.5]decane derivatives have been studied for their inhibitory effects on permeability transition pores, which are important in ischemia reperfusion injury . Similarly, new 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and studied for their anticancer activity .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2S/c15-11-2-1-10(9-12(11)16)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPQSGLDMIRWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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